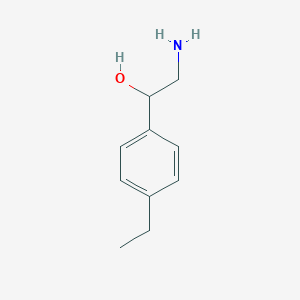

2-Amino-1-(4-ethylphenyl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-1-(4-ethylphenyl)ethan-1-ol, also known as 4-ethylphenethylamine or 4-EtPEA, is an organic compound with a molecular formula of C10H15NO. It is a derivative of phenethylamine, which is a common component of many pharmaceutical drugs. 4-EtPEA is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and surfactants. It is also used as a reagent in the synthesis of other compounds, such as 4-methylphenethylamine, 4-chlorophenethylamine, and 4-methoxy-2-methylphenethylamine.

Aplicaciones Científicas De Investigación

DNA Interaction and Drug Candidate Potential

A study conducted by Kurt et al. (2020) explored the synthesis of novel Schiff base ligands, including derivatives similar to 2-Amino-1-(4-ethylphenyl)ethan-1-ol. These compounds, when combined with metal complexes, showed DNA binding activity. This suggests potential applications in drug development, particularly as ligands in metal complexes with therapeutic properties (Kurt et al., 2020).

Receptor Differentiation in Pharmacology

Lands et al. (1967) discussed the modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, a structurally related compound, by adding groups like methyl or ethyl to alter its sympathomimetic activity. This study highlighted the differentiation between β-1 and β-2 receptor types, indicating potential for receptor-specific drug design (Lands, Ludueña, & Buzzo, 1967).

Optical Nonlinear Properties and Material Science

Abdullmajed et al. (2021) synthesized Schiff base compounds using ethyl-4-amino benzoate, with properties related to 2-Amino-1-(4-ethylphenyl)ethan-1-ol. These compounds exhibited significant nonlinear refractive indices and optical limiting properties, suggesting applications in optical materials and photonics (Abdullmajed et al., 2021).

Protecting Groups in Peptide Synthesis

Robles, Pedroso, and Grandas (1993) reported on a base-labile protecting group for carboxyl, derived from a compound structurally similar to 2-Amino-1-(4-ethylphenyl)ethan-1-ol. This has implications in the field of peptide synthesis, where protecting groups play a crucial role (Robles, Pedroso, & Grandas, 1993).

Chiral Building Blocks in Organic Synthesis

Demir et al. (2003) synthesized both enantiomers of 2-amino-2-(2-furyl)ethan-1-ol, a close relative of 2-Amino-1-(4-ethylphenyl)ethan-1-ol, showcasing its utility as a chiral building block in the preparation of compounds like serine and azasugars. This indicates its significance in developing stereoselective synthetic methodologies (Demir et al., 2003).

Propiedades

IUPAC Name |

2-amino-1-(4-ethylphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10,12H,2,7,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZKPKJTDGAEGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588037 |

Source

|

| Record name | 2-Amino-1-(4-ethylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(4-ethylphenyl)ethan-1-ol | |

CAS RN |

133562-39-7 |

Source

|

| Record name | 2-Amino-1-(4-ethylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxabicyclo[3.3.1]nonan-9-one](/img/structure/B168774.png)

![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B168782.png)